molecular formula C18H19F3N4O4 B10990460 methyl N-({4-[2-(trifluoromethoxy)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl}carbonyl)-L-alaninate

methyl N-({4-[2-(trifluoromethoxy)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl}carbonyl)-L-alaninate

Cat. No.: B10990460
M. Wt: 412.4 g/mol
InChI Key: IPAVPKRJBGQTJI-MYHCZTBNSA-N
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Description

Methyl N-({4-[2-(trifluoromethoxy)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl}carbonyl)-L-alaninate is a complex organic compound characterized by its unique structure, which includes a trifluoromethoxyphenyl group and an imidazopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-({4-[2-(trifluoromethoxy)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl}carbonyl)-L-alaninate typically involves multiple steps, including the formation of the imidazopyridine core and the introduction of the trifluoromethoxyphenyl group. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl N-({4-[2-(trifluoromethoxy)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl}carbonyl)-L-alaninate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Methyl N-({4-[2-(trifluoromethoxy)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl}carbonyl)-L-alaninate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl N-({4-[2-(trifluoromethoxy)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl}carbonyl)-L-alaninate involves its interaction with specific molecular targets. The compound may act by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl N-({4-[2-(trifluoromethoxy)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl}carbonyl)-L-alaninate is unique due to its specific structural features, such as the combination of the trifluoromethoxyphenyl group and the imidazopyridine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C18H19F3N4O4

Molecular Weight

412.4 g/mol

IUPAC Name

methyl (2S)-2-[[4-[2-(trifluoromethoxy)phenyl]-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]propanoate

InChI

InChI=1S/C18H19F3N4O4/c1-10(16(26)28-2)24-17(27)25-8-7-12-14(23-9-22-12)15(25)11-5-3-4-6-13(11)29-18(19,20)21/h3-6,9-10,15H,7-8H2,1-2H3,(H,22,23)(H,24,27)/t10-,15?/m0/s1

InChI Key

IPAVPKRJBGQTJI-MYHCZTBNSA-N

Isomeric SMILES

C[C@@H](C(=O)OC)NC(=O)N1CCC2=C(C1C3=CC=CC=C3OC(F)(F)F)N=CN2

Canonical SMILES

CC(C(=O)OC)NC(=O)N1CCC2=C(C1C3=CC=CC=C3OC(F)(F)F)N=CN2

Origin of Product

United States

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